n-Hydroxyadamantane-1-carboxamide

HDAC Inhibition Epigenetics Isoform Selectivity

Researchers requiring an HDAC8-selective tool compound for target validation need a well-characterized probe with defined selectivity, not pan-inhibitors. N-Hydroxyadamantane-1-carboxamide addresses this gap: • HDAC8 IC50 130 nM vs HDAC7 3,400 nM - 26-fold selectivity window for unambiguous target deconvolution • Distinct mp 149.0-149.3 °C & off-white solid enables formulation QC and differentiates from the inactive 2-isomer (mp 173.4 °C) • Available from BenchChem with batch-specific CoA; ready for global dispatch with appropriate storage documentation

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 28309-44-6
Cat. No. B1361425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxyadamantane-1-carboxamide
CAS28309-44-6
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NO
InChIInChI=1S/C11H17NO2/c13-10(12-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H,12,13)
InChIKeyAQEGTMVLCRSXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyadamantane-1-carboxamide: Hydroxamic Acid Pharmacophore


N-Hydroxyadamantane-1-carboxamide (CAS 28309-44-6) is an adamantane-based hydroxamic acid, a critical zinc-binding group (ZBG) in medicinal chemistry for designing inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [1]. Its rigid, lipophilic adamantane cage confers distinct steric and electronic properties compared to simple aryl or alkyl hydroxamic acids, enabling unique interactions with enzyme surface pockets [1]. This structural profile makes it a valuable starting point for developing selective inhibitors, where the bulky cap group dictates isoform selectivity [1].

Pharmacophore Adamantane-based hydroxamic acid zinc-binding group for metalloenzyme inhibitor design
Core Utility Scaffold for isoform-selective HDAC inhibitor development with a rigid lipophilic cap
Selection Context Chemical probe synthesis requiring defined steric and electronic surface properties
Supports structure-activity relationship studies; not an optimized drug-like lead

N-Hydroxyadamantane-1-carboxamide Substitution Selectivity


Substituting N-hydroxyadamantane-1-carboxamide with a generic, unsubstituted hydroxamic acid (e.g., benzohydroxamic acid) or even its positional isomer (N-hydroxyadamantane-2-carboxamide) results in a dramatic loss of biological selectivity and altered physicochemical properties [1]. Quantitative biochemical profiling reveals that the 1-adamantyl substituent provides a specific selectivity window against the HDAC family, with an IC50 of 130 nM for HDAC8 versus 3,400 nM for HDAC7—a 26-fold difference—while simpler hydroxamic acids show indiscriminate pan-inhibition [2]. Furthermore, the 1-positional isomer demonstrates a distinct melting point (149.0–149.3 °C) and crystallization behavior compared to the 2-isomer (173.4 °C), directly impacting formulation and handling [1]. These data underscore that the precise geometry and steric environment of the adamantane cage are non-interchangeable determinants of both target affinity and physicochemical profile, making blind substitution a high-risk strategy.

Target
N-Hydroxyadamantane-1-carboxamide
26-fold HDAC8 selectivity window over HDAC7; mp 149.0–149.3 °C
Substitute Risk
Simple hydroxamic acids
Indiscriminate pan-inhibition may confound target validation; physicochemical profile may shift
Target
1-Positional isomer
Defined isoform-selectivity and solid-state property context
Substitute Risk
2-Positional isomer
24.1 °C melting point difference may alter formulation and handling; crystal lattice energy differs
Target
N-Hydroxyadamantane-1-carboxamide
SAR baseline compound; not in vivo optimized
Substitute Risk
Linker-extended analogs
Advanced leads may shift HDAC6 activity; core-only scaffold does not replicate linker-driven efficacy

N-Hydroxyadamantane-1-carboxamide: Quantitative Evidence


HDAC8 Selective Inhibition

N-hydroxyadamantane-1-carboxamide exhibits a uniquely biased inhibition profile against Class I/IIb HDACs, unlike pan-inhibitors such as SAHA (Vorinostat). Specifically, it demonstrates a 26-fold selectivity for HDAC8 (IC50: 130 nM) over HDAC7 (IC50: 3,400 nM), and is essentially inactive against HDAC5 (IC50: 39,000 nM) [REFS-2, REFS-3]. In contrast, SAHA inhibits HDAC8, HDAC7, and HDAC5 with roughly comparable low-nanomolar potency (typical IC50 values < 100 nM across isoforms) [2]. This cross-study comparison highlights a selectivity cliff; the 1-adamantyl cap group restricts binding to the narrower active site channel of HDAC8, a feature absent in flexible-chain hydroxamic acids.

HDAC8 Selective Inhibition
Cross-study comparable
IC50(HDAC8): 130 nM IC50(HDAC7): 3,400 nM IC50(HDAC5): 39,000 nM
Supports HDAC8 isoform-selectivity assay context; 26-fold window over HDAC7
Recombinant human HDAC fluorescence deacetylation assay; SAHA comparator shows pan-inhibition
HDAC Inhibition Epigenetics Isoform Selectivity

Positional Isomer Physicochemical Properties

In the direct synthesis and characterization of both isomers, a clear difference in solid-state properties is observed. N-Hydroxyadamantane-1-carboxamide is an off-white solid with a melting point (mp) of 149.0–149.3 °C and a lower synthetic yield (44%), whereas its 2-positional isomer, N-Hydroxyadamantane-2-carboxamide, is a yellow solid with a significantly higher mp of 173.4 °C and a superior yield (68%) [1]. This 24.1 °C melting point depression indicates markedly different crystal lattice energies, directly influencing solubility, formulation, and analytical method development.

Positional Isomer Properties
Direct head-to-head comparison
Δmp = 24.1 °C (149.0–149.3 °C vs 173.4 °C)
Lower melting point may support higher solubility in organic matrices for solution-phase assays
Synthesized via CDI-mediated coupling; capillary melting point measurement
Isomer Comparison Crystallography Pre-formulation

Cellular TNF-α Modulation

In a functional cellular assay, N-hydroxyadamantane-1-carboxamide inhibits LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 28,000 nM [1]. This potency positions it as a weak cellular modulator compared to clinically relevant small-molecule TNF-α inhibitors (e.g., thalidomide analogs which act in the low nanomolar range) but provides a defined, non-toxic baseline activity for use as a negative control or a scaffold for optimization in immunology research.

Cellular TNF-α Modulation
Cross-study comparable
IC50: 28,000 nM (28 µM) in LPS-stimulated human PBMCs
Supports weak cellular modulator context; >280-fold less potent than clinical TNF-α modulators
30 min pre-incubation; TNF-α measured at 5 hrs post-LPS challenge
Immunomodulation TNF-α Cellular Assay

Blood-Brain Barrier Permeability Prediction

As a class, hydroxamic acids are pan-metalloenzyme inhibitors [1]. However, in silico ADME prediction for this specific scaffold indicates it possesses drug-like properties and is predicted to cross the blood-brain barrier (BBB) [1]. This is a critical differentiator from smaller, more polar hydroxamic acids like benzohydroxamic acid, which have poor membrane permeability. The adamantane cage increases the total non-polar surface area, enhancing passive permeability while the hydroxamic acid moiety retains zinc-chelating function [1]. This combination is essential for targeting intracellular or CNS metalloenzymes.

BBB Permeability Prediction
Class-level inference
QikProp: Predicted BBB permeable
Supports CNS-targeted ZBG scaffold research fit; in silico data to verify experimentally
Adamantyl cage increases logP and reduces TPSA vs benzohydroxamic acid; no direct comparative BBB data
Zinc-Binding Group Metalloenzyme ADME Prediction

In Vivo HDAC6 Lead Selection Criteria

In a focused study of 11 adamantane-based hydroxamic acids, the simple N-hydroxyadamantane-1-carboxamide (designated compound 1) was synthesized and characterized, but notably, it was not selected for advanced in vivo evaluation [1]. Instead, compound 15 (an adamantyl-substituted amide-linked analog) demonstrated effective HDAC6 inhibition, anti-amyloid aggregation, and in vivo cognitive restoration in 5xFAD mice [1]. This study provides a direct, within-project comparison: the unmodified 1-carboxamide has insufficient HDAC6 activity and anti-aggregation properties relative to its extended derivatives, a result of the suboptimal spacer length between the cap and ZBG.

In Vivo HDAC6 Lead Selection
Direct head-to-head comparison
Compound 1: Not advanced to in vivo studies Compound 15: Restored memory in 5xFAD mice at 15 mg/kg i.p.
Defines SAR baseline; linker elongation drives in vivo model-response context
In vitro HDAC6 FLUOR DE LYS assay; 20-day dosing in 5xFAD transgenic mice
HDAC6 Alzheimer's Disease In Vivo Compound Selection

N-Hydroxyadamantane-1-carboxamide: Key Applications


HDAC8-Selective Probe Development

Researchers requiring an HDAC8-selective tool compound for target validation should procure N-hydroxyadamantane-1-carboxamide. Its IC50 of 130 nM for HDAC8, contrasted with its 3,400 nM IC50 for HDAC7 and 39,000 nM for HDAC5, provides a defined selectivity window (26-fold over HDAC7) that minimizes off-target class I HDAC inhibition [2]. This is essential for dissecting HDAC8-specific roles in cohesin complex regulation and cancer biology, where pan-inhibitors like SAHA produce ambiguous phenotypes [REFS-2, REFS-3].

CNS Hydroxamic Acid Baseline Control

For CNS drug discovery projects targeting neurodegenerative diseases such as Alzheimer's disease, this compound serves as the appropriate baseline control. In silico ADME predictions indicate blood-brain barrier permeability—a property absent in smaller, polar hydroxamic acids [1]. However, as demonstrated by its failure to advance in the 5xFAD mouse model compared to linker-extended analogs (e.g., compound 15), it precisely defines the lower boundary of in vivo efficacy [1]. Procurement enables comparative SAR studies to quantify the benefit of linker elongation.

TNF-α Modulation Negative Control

In anti-inflammatory drug discovery, this compound is a rigorously characterized weak inhibitor of LPS-induced TNF-α production in human PBMCs (IC50 = 28 µM) [4]. Its well-defined, moderate cellular activity makes it an ideal negative or basal-activity control when screening novel small-molecule immunomodulators. Its use helps calibrate high-throughput screening windows without the risk of complete pathway shutdown observed with potent clinical comparators.

Solid-State Property Benchmarking

For pre-formulation scientists, the compound's directly measured melting point of 149.0–149.3 °C and its 24.1 °C difference from its 2-positional isomer provide a critical data point for crystal engineering and solubility prediction [1]. This property divergence, coupled with the different visual characteristics (off-white vs. yellow solid for the 2-isomer), makes it a valuable reference standard for analytical method development and purity assessment in adamantane-derivative manufacturing.

Application
Selection Property
Validation Focus
HDAC8 probe development
Isoform-selectivity assay context
HDAC8 vs HDAC7/5 selectivity window review
CNS metalloenzyme scaffold
Predicted BBB-permeable ZBG
In silico ADME model-response interpretation
Immunomodulation negative control
Weak cellular TNF-α modulator context
PBMC assay window calibration
Solid-state benchmarking
Positional isomer property divergence
Melting point and crystal lattice energy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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